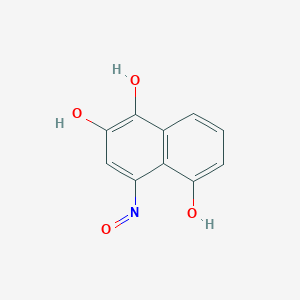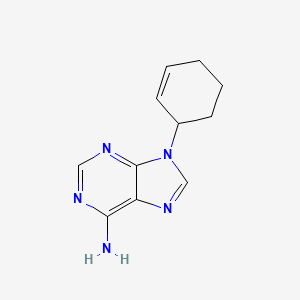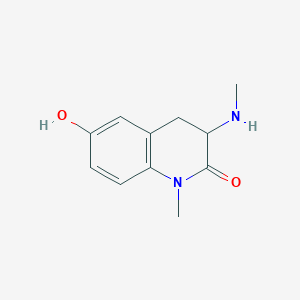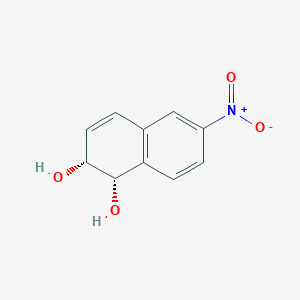
2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate is a heterocyclic organic compound that belongs to the class of quinolines. This compound is characterized by a quinoline core structure with an oxo group at the 2-position and an acetate group at the 7-position. It is known for its diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding tetrahydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
科学研究应用
2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached to the core.
1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar tetrahydroquinoline structure but with different substituents at various positions.
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxo and acetate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
(2-oxo-3,4-dihydro-1H-quinolin-7-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-9-4-2-8-3-5-11(14)12-10(8)6-9/h2,4,6H,3,5H2,1H3,(H,12,14) |
InChI 键 |
JFVDJSNNNYGMAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(CCC(=O)N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)





![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)





![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)
